molecular formula C6H11Na4O12P2+ B12694950 beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt CAS No. 94333-59-2

beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Cat. No.: B12694950
CAS No.: 94333-59-2
M. Wt: 429.05 g/mol
InChI Key: FKDMYXFZQNVEOQ-YNSAWPIISA-N
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Description

Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C24H44Na4O48P8. It is a derivative of fructose, a simple sugar, and is characterized by the presence of two phosphate groups attached to the fructose molecule. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective phosphorylation at the 1 and 6 positions of the fructose molecule .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors. The process involves the continuous addition of fructose and phosphoric acid to the reactor, along with the catalyst. The reaction mixture is then purified using techniques such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with specific enzymes and metabolic pathways. In biological systems, it acts as a substrate for enzymes involved in glycolysis and gluconeogenesis. The compound is phosphorylated and dephosphorylated by various kinases and phosphatases, regulating the flow of carbon through these metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Beta-D-Fructofuranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific phosphorylation pattern and the presence of sodium ions. This gives it distinct solubility and reactivity properties compared to other similar compounds .

Properties

CAS No.

94333-59-2

Molecular Formula

C6H11Na4O12P2+

Molecular Weight

429.05 g/mol

IUPAC Name

tetrasodium;(2R,3S,4S,5R)-2,5-bis(phosphonooxymethyl)oxolane-2,3,4-triolate

InChI

InChI=1S/C6H11O12P2.4Na/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;;;;/h3-5H,1-2H2,(H2,10,11,12)(H2,13,14,15);;;;/q-3;4*+1/t3-,4-,5+,6-;;;;/m1..../s1

InChI Key

FKDMYXFZQNVEOQ-YNSAWPIISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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